molecular formula C13H14O2 B14632323 2,3-Hexadienoic acid, 4-phenyl-, methyl ester CAS No. 57585-10-1

2,3-Hexadienoic acid, 4-phenyl-, methyl ester

Cat. No.: B14632323
CAS No.: 57585-10-1
M. Wt: 202.25 g/mol
InChI Key: QTLQDIQQRPNUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Hexadienoic acid, 4-phenyl-, methyl ester is an organic compound with the molecular formula C13H14O2 It is a derivative of hexadienoic acid, featuring a phenyl group at the fourth position and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Hexadienoic acid, 4-phenyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2,3-hexadienoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Hexadienoic acid, 4-phenyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Hexadienoic acid, 4-phenyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Hexadienoic acid, 4-phenyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with enzymes or receptors. The phenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Hexadienoic acid, 4-phenyl-, methyl ester is unique due to its specific structural features, such as the positioning of the phenyl group and the presence of the methyl ester.

Properties

CAS No.

57585-10-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C13H14O2/c1-3-11(9-10-13(14)15-2)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3

InChI Key

QTLQDIQQRPNUQL-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.